molecular formula C10H11ClN4 B1492110 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine CAS No. 2090958-09-9

4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine

Cat. No. B1492110
CAS RN: 2090958-09-9
M. Wt: 222.67 g/mol
InChI Key: ZDKBVOZPFADJSI-UHFFFAOYSA-N
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Description

4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine, also known as 4-Chloro-6-Methylpyrazolo[3,4-d]pyrimidine, is a heterocyclic organic compound that is used in a variety of scientific experiments. It is a colorless solid that is soluble in organic solvents and is found in a variety of biological systems. This compound is of interest to scientists due to its unique properties and potential for use in a variety of applications.

Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

  • Synthesis and Biological Evaluation : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities, contributing to cancer and inflammation research (Rahmouni et al., 2016).
  • Anti-Inflammatory Agents : Pyrazolopyranopyrimidines were prepared and tested as anti-inflammatory agents, showing moderate to potent activity, suggesting potential therapeutic applications (Zaki et al., 2006).

Antioxidant and Antimicrobial Activity

  • Antioxidant Evaluation : Some new pyrazolopyridine derivatives synthesized showed promising antioxidant properties, indicating potential for developing antioxidant therapies (Gouda, 2012).
  • Antimicrobial Activity : Novel 2-thioxanthine and dipyrimidopyridine derivatives were synthesized and screened for antimicrobial activity, contributing to the development of new antimicrobial agents (El-Kalyoubi et al., 2015).

Molecular Docking and In Vitro Screening

  • Molecular Docking and Screening : Triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were synthesized, molecularly docked, and screened for antimicrobial and antioxidant activity, illustrating the use of computational and experimental methods in drug discovery (Flefel et al., 2018).

properties

IUPAC Name

4-chloro-6-(1,5-dimethylpyrazol-3-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-6-4-9(14-15(6)3)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKBVOZPFADJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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